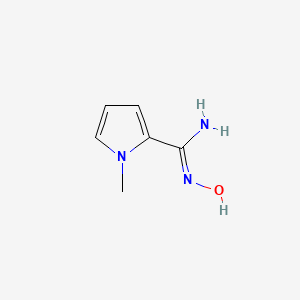
(R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate
Vue d'ensemble
Description
(R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate, commonly known as Boc-piperidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Boc-piperidine is a derivative of piperidine, which is a heterocyclic organic compound commonly used in the synthesis of various pharmaceuticals and agrochemicals. Boc-piperidine has been found to have several unique properties that make it a valuable tool in scientific research.
Applications De Recherche Scientifique
Asymmetric Synthesis : This compound is used in the asymmetric synthesis of pharmacologically important molecules. For instance, it was involved in the synthesis of nociceptin antagonists, crucial for pain management and neurological research (Jona et al., 2009).
Synthesis of Protein Kinase Inhibitors : It serves as a key intermediate in the synthesis of potent protein kinase inhibitors like CP-690550. These inhibitors have significant implications in cancer therapy and immunological disorders (Hao et al., 2011).
Production of Biologically Active Compounds : This compound is instrumental in synthesizing intermediates for biologically active compounds such as crizotinib, a drug used in cancer treatment (Kong et al., 2016).
Structural and Chemical Analysis : It is used in the study of molecular structures, contributing to a deeper understanding of cyclic amino acid esters and their derivatives (Moriguchi et al., 2014).
Catalysis and Polymerization : This compound finds applications in catalysis and polymerization reactions. For example, it was used in the copolymerization with styrene, leading to novel materials with potential industrial applications (Reddy et al., 2021).
Chiral Separations in Drug Synthesis : It plays a role in the enantiomeric separation of chemical compounds, which is crucial in the production of chirally pure pharmaceuticals. This is exemplified in its use in the synthesis of Zidebactam, a β-lactam enhancer drug (Rane et al., 2021).
Drug Metabolism Studies : The compound is used in drug metabolism studies to understand the biotransformation of drugs in the body, particularly for drugs like CP-533,536, a prostaglandin E2 agonist (Prakash et al., 2008).
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJNXCVNNCIYKQ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680184 | |
| Record name | tert-Butyl (3R)-3-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
320580-76-5 | |
| Record name | tert-Butyl (3R)-3-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)


![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)




![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)
![4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1422224.png)
